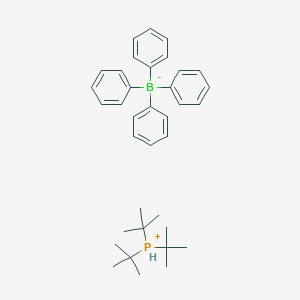

Tri-tert-butylphosphonium Tetraphenylborate

Overview

Description

Tri-tert-butylphosphonium Tetraphenylborate is an organophosphorus compound widely used as a ligand in various catalytic reactions. It is known for its versatility and effectiveness in synthetic chemistry, pharmaceuticals, and materials science . The compound’s molecular formula is C12H28P.BF4, and it has a molecular weight of 290.13 g/mol .

Mechanism of Action

Target of Action

Tri-tert-butylphosphonium Tetraphenylborate is primarily used as a ligand in palladium-catalyzed reactions . The compound’s primary targets are therefore the palladium catalysts used in these reactions.

Mode of Action

The compound interacts with its targets by binding to the palladium catalysts, thereby influencing the course of the reaction . This interaction can lead to changes in the reaction’s selectivity and efficiency.

Biochemical Pathways

This compound is involved in various organic synthesis reactions, such as the Suzuki cross-coupling reactions of aryl bromides and chlorides . These reactions are part of larger biochemical pathways involved in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the context of chemical reactions. For instance, in palladium-catalyzed reactions, the compound can influence the yield and selectivity of the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas at 2-8°C . It is also soluble in methylene chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water . These properties can affect how the compound behaves in different environments and reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphonium Tetraphenylborate can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of chlorinated tert-butane with phosphorus tribromide under nitrogen protection. The reaction mixture is then treated with tetrafluoroboric acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:

Substitution Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, enhancing the reactivity and selectivity of the catalytic processes.

Common Reagents and Conditions:

Suzuki Coupling: Aryl bromides and chlorides are commonly used with palladium catalysts.

Heck Coupling: Non-activated vinyl tosylates and electron-deficient olefins are used under palladium catalysis.

Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tri-tert-butylphosphonium Tetraphenylborate has numerous applications in scientific research:

Chemistry: It is used as a ligand in catalytic reactions to synthesize complex organic molecules.

Pharmaceuticals: It aids in the development of new drugs by facilitating the synthesis of pharmacologically active compounds.

Materials Science: It is employed in the creation of advanced materials with specific properties.

Comparison with Similar Compounds

- Tri-tert-butylphosphine Tetrafluoroborate

- Tri-tert-butylphosphine Fluoroboric Acid Adduct

- Tri-tert-butylphosphonium Tetrafluoroborate

Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .

Biological Activity

Introduction

Tri-tert-butylphosphonium tetraphenylborate (TTBPh) is a quaternary phosphonium salt with notable applications in organic synthesis and catalysis. Its unique structure, characterized by bulky tert-butyl groups and a tetraphenylborate anion, enhances its solubility and reactivity in various chemical reactions. This article explores the biological activity of TTBPh, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₆H₄₈BP

- Molecular Weight : 522.56 g/mol

- CAS Number : 131322-08-2

- Purity : ≥98% (by HPLC)

- Solubility : Moderately soluble in polar organic solvents

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₈BP |

| Molecular Weight | 522.56 g/mol |

| CAS Number | 131322-08-2 |

| Purity | ≥98% |

| Solubility | Moderately soluble |

TTBPh exhibits several biological activities primarily attributed to its ability to interact with biological membranes and proteins. Its quaternary ammonium structure allows it to function as a surfactant, facilitating the transport of other compounds across cell membranes.

- Antifungal Activity : TTBPh has been studied for its antifungal properties, particularly against various strains of fungi. Research indicates that it can disrupt fungal cell membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : TTBPh acts as a reversible inhibitor of cholinesterases, enzymes responsible for breaking down acetylcholine in the nervous system. This inhibition can have implications for neurological disorders and pesticide development.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria, making it a potential candidate for developing new antimicrobial agents.

Case Studies

-

Antifungal Efficacy Study :

- A study evaluated the antifungal activity of TTBPh against Candida albicans and Aspergillus niger. Results showed that TTBPh significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, demonstrating its potential as an antifungal agent.

-

Cholinesterase Inhibition :

- Research conducted on the effects of TTBPh on cholinesterase enzymes revealed that it inhibits acetylcholinesterase activity by approximately 50% at a concentration of 1 mM. This suggests its utility in studying cholinergic signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Target | Concentration (mg/mL) | Effect |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | Inhibition of growth |

| Antifungal | Aspergillus niger | 0.5 | Inhibition of growth |

| Enzyme Inhibition | Cholinesterase | 1 | 50% inhibition |

| Antimicrobial | Various bacteria | Varies | Inhibition observed |

Applications in Medicine and Industry

TTBPh's biological activities suggest several applications:

- Pharmaceuticals : Its antifungal and antimicrobial properties may lead to the development of new drugs targeting resistant strains.

- Agriculture : As an enzyme inhibitor, TTBPh could be investigated for use in pest control formulations.

- Biotechnology : Its ability to facilitate membrane transport makes it useful in drug delivery systems.

Properties

IUPAC Name |

tetraphenylboranuide;tritert-butylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWISVPBFGJWCBS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630928 | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131322-08-2 | |

| Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.